[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane

Catalog No.
S2994334
CAS No.
339011-15-3
M.F
C19H24O3S
M. Wt
332.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lamb...

CAS Number

339011-15-3

Product Name

[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane

IUPAC Name

1-tert-butyl-4-(2-phenoxyethylsulfonylmethyl)benzene

Molecular Formula

C19H24O3S

Molecular Weight

332.46

InChI

InChI=1S/C19H24O3S/c1-19(2,3)17-11-9-16(10-12-17)15-23(20,21)14-13-22-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3

InChI Key

SKHRAYMSPNIPHF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCOC2=CC=CC=C2

Solubility

not available

The compound 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is a complex organic molecule characterized by its unique structural features, including a tert-butyl group, a benzyl moiety, and a phenoxyethyl side chain. The presence of the dioxo group and the lambda~6~ sulfane indicates that it belongs to a class of compounds known as thioethers or sulfanes, which are sulfur-containing compounds. Its molecular structure suggests potential reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry and pharmacology.

  • If applicable, discuss the mechanism of action of this compound. This could include its role in biological systems, its interaction with other compounds, etc.:
    • No information available on the mechanism of action of this compound.
  • Discuss any safety concerns or hazards associated with the compound, including toxicity, flammability, reactivity, etc. Include data where available:
    • No safety information available for this compound. Due to the lack of data, it is advisable to handle this compound with caution assuming it may have unknown hazards.
Involving this compound can be categorized into several types:

  • Nucleophilic Substitution Reactions: The sulfur atom in the sulfane group can act as a nucleophile, facilitating various substitution reactions with electrophiles.
  • Redox Reactions: The dioxo functional group may undergo oxidation-reduction reactions, potentially altering the compound's biological activity.
  • Condensation Reactions: The presence of multiple functional groups allows for condensation reactions, leading to the formation of larger molecular structures.

These reactions are often mediated by enzymes in biological systems, which can significantly influence the compound's metabolic pathways and biological effects

Synthesis methods for this compound may involve several steps:

  • Preparation of the Benzyl Intermediate: The tert-butyl group can be introduced onto a benzyl halide through nucleophilic substitution.
  • Formation of the Dioxo Group: This can be achieved through oxidation reactions using appropriate oxidizing agents.
  • Sulfane Formation: The sulfane component may be synthesized by reacting thiol derivatives with appropriate electrophiles.
  • Final Coupling Reaction: The phenoxyethyl moiety can be attached via a coupling reaction, possibly utilizing coupling agents or catalysts.

These synthetic pathways must be optimized to ensure high yield and purity of the final product.

The potential applications of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane span various fields:

  • Pharmaceutical Development: Given its structural characteristics, it could serve as a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their roles as agrochemicals or plant growth regulators.
  • Material Science: Its unique properties might find applications in developing novel materials with specific chemical reactivity.

Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and binding assays can provide insights into how this compound interacts at the molecular level. These studies help elucidate mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane, including:

  • Benzyl Sulfides: Known for their antimicrobial properties.
  • Phenolic Compounds: Exhibiting antioxidant and anti-inflammatory activities.
  • Thioether Derivatives: Often studied for their potential in drug development due to their diverse biological activities.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Benzyl SulfideContains sulfur and benzyl groupAntimicrobial
2-PhenoxyethanolPhenolic structureAntioxidant
Thioether DerivativeSulfur-containingDiverse pharmacological effects

The uniqueness of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane lies in its combination of functional groups that may confer specific properties not found in other similar compounds, particularly its potential for targeted biological activity due to its complex structure.

XLogP3

4.4

Dates

Modify: 2024-04-15

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